molecular formula C12H8F2Se2 B13042647 Diselenide, bis(4-fluorophenyl) CAS No. 52673-29-7

Diselenide, bis(4-fluorophenyl)

Cat. No.: B13042647
CAS No.: 52673-29-7
M. Wt: 348.1 g/mol
InChI Key: SDLBMJQKOPWWGV-UHFFFAOYSA-N
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Description

1,2-bis(4-fluorophenyl)diselane is an organoselenium compound characterized by the presence of two selenium atoms bonded to two 4-fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-bis(4-fluorophenyl)diselane can be synthesized through the reaction of 4,4’-difluorodiphenyl diselenide with sodium tetrahydroborate under an inert atmosphere at room temperature. The reaction is typically carried out for 30 minutes, followed by the addition of 2,2-dibromostyrene and heating to 50°C for another 30 minutes . The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated by column chromatography using silica gel and hexane as the eluent .

Industrial Production Methods

While specific industrial production methods for 1,2-bis(4-fluorophenyl)diselane are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-bis(4-fluorophenyl)diselane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the diselane to selenols.

    Substitution: The compound can participate in substitution reactions, where the selenium atoms are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2-bis(4-fluorophenyl)diselane involves its ability to undergo redox reactions, which can modulate various biological pathways. The compound can interact with cellular thiols, leading to the formation of selenol intermediates that can further react with reactive oxygen species (ROS). This redox cycling can result in the modulation of oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-bis(4-fluorophenyl)diselane is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of fluorine can enhance the compound’s stability and modulate its interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

52673-29-7

Molecular Formula

C12H8F2Se2

Molecular Weight

348.1 g/mol

IUPAC Name

1-fluoro-4-[(4-fluorophenyl)diselanyl]benzene

InChI

InChI=1S/C12H8F2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H

InChI Key

SDLBMJQKOPWWGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)[Se][Se]C2=CC=C(C=C2)F

Origin of Product

United States

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